molecular formula C12H10ClNO2 B095641 Ethyl 4-chloroquinoline-2-carboxylate CAS No. 18436-69-6

Ethyl 4-chloroquinoline-2-carboxylate

Cat. No. B095641
Key on ui cas rn: 18436-69-6
M. Wt: 235.66 g/mol
InChI Key: POWYXUDTZJAGFL-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

Phosphorous oxychloride (5 ml) was added to ethyl 4-hydroxyquinoline-2-carboxylate (1.01 g). The reaction mixture was subjected to single-mode microwave at 100° C. for 30 min using a Smith Microwave Synthesizer. The solvent was removed in vacuo and recrystallized with acetone to gave the title compound as a white solid (1.90 g). MS (ES) MH+: 235, 237 for C12H10ClNO2; NMR (CDCl3): 1.44 (t, 3H, J=7.16), 4.51 (q, 2H, J=7.16), 7.19 (s, 1H), 7.71 (m, 1H), 7.81 (m, 1H), 8.22 (m, 1H), 8.36 (d, 1H, J=8.29).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:8]=1>>[Cl:3][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[C:9]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH:8]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.01 g
Type
reactant
Smiles
OC1=CC(=NC2=CC=CC=C12)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized with acetone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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